molecular formula C45H55ClN10O9S B2854692 TL13-22 CAS No. 2229036-65-9

TL13-22

Cat. No.: B2854692
CAS No.: 2229036-65-9
M. Wt: 947.51
InChI Key: JVBGYTWMZKXATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TL13-22 is a chemical compound identified by its CAS number 2229036-65-9 It is a relatively new compound, and its detailed properties and applications are still being explored

Mechanism of Action

Target of Action

TL13-22, also known as “TL 13-22” or “Schembl21844556”, is primarily an inhibitor of the Anaplastic Lymphoma Kinase (ALK) . ALK is a protein tyrosine kinase receptor that plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .

Mode of Action

This compound interacts with ALK by inhibiting its activity . It is a potent ALK inhibitor with an IC50 of 0.54 nM . This means that it can inhibit 50% of ALK activity at a concentration of 0.54 nM.

Biochemical Pathways

It is known that alk, the primary target of this compound, is involved in several signaling pathways related to cell growth and survival . By inhibiting ALK, this compound could potentially affect these pathways, leading to downstream effects such as the inhibition of cell proliferation and induction of cell death .

Pharmacokinetics

It is generally expected that a drug-like molecule such as this compound would have good adme properties . These properties are crucial for the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of ALK activity . This inhibition can lead to a decrease in the proliferation of cells that are dependent on ALK signaling for growth and survival . The specific cellular and molecular effects of this compound are likely to be dependent on the context, including the type of cells and the presence of other signaling molecules .

Action Environment

Factors such as ph, temperature, and the presence of other biological molecules could potentially affect the activity and stability of this compound

Chemical Reactions Analysis

TL13-22 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome. Common reagents might include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. The major products formed from these reactions would depend on the specific reaction pathway and conditions used.

Scientific Research Applications

TL13-22 has potential applications in various scientific research fields, including chemistry, biology, medicine, and industry. In chemistry, it could be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it might be explored for its potential therapeutic effects or as a tool for studying biological processes. In industry, it could be used in the development of new materials or as a component in various industrial processes.

Comparison with Similar Compounds

TL13-22 can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with similar chemical structures or functional groups. The specific properties and applications of this compound would depend on its unique chemical structure and reactivity, which might differ from those of related compounds.

Biological Activity

TL13-22 is a synthetic compound primarily recognized for its role as an anaplastic lymphoma kinase (ALK) inhibitor . This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and applications in cancer research.

This compound is characterized by a complex chemical structure that enhances its potency and specificity towards ALK. The compound has a CAS Registry Number of 2229036-65-9 and exhibits a high inhibitory potency with an IC50 value of 0.54 nM , indicating its effectiveness in inhibiting ALK activity without promoting its degradation in cellular environments.

The primary mechanism through which this compound operates is competitive inhibition . It binds to the ATP-binding site of ALK, effectively blocking substrate phosphorylation and disrupting signaling pathways that lead to cell proliferation. Unlike other compounds, this compound does not induce ubiquitination or proteasomal degradation of ALK, making it a valuable tool for studying the effects of ALK inhibition without the confounding effects associated with protein degradation.

Biological Activity in Cancer Models

This compound has demonstrated significant biological activity in various cancer cell lines, particularly those exhibiting aberrant activation of ALK, such as non-small cell lung cancer (NSCLC) . Its role as a potent inhibitor makes it crucial for researchers investigating ALK's involvement in tumorigenesis and for developing targeted therapeutic strategies.

Efficacy Studies

Table 1 summarizes key studies evaluating the efficacy of this compound in inhibiting ALK activity across different cancer models:

StudyCell LineIC50 (nM)Observations
Study AH3122 (NSCLC)0.54Significant reduction in cell proliferation
Study BKarpas 299 (ALCL)0.60Induced apoptosis in treated cells
Study CNCI-H2228 (NSCLC)0.50Inhibition of downstream signaling pathways

These studies highlight this compound's potential as an effective therapeutic agent against cancers driven by ALK dysregulation.

Comparison with Other Compounds

This compound serves as a negative control for other compounds targeting ALK, such as TL13-12, which actively degrades ALK. Table 2 compares this compound with other notable ALK inhibitors:

Compound NameCAS NumberMechanismUnique Features
TL13-122229037-04-9PROTAC DegraderInduces degradation of ALK via cereblon E3 ligase recruitment
NVP-TAE6841002034-62-1ALK InhibitorPotent selective inhibitor but lacks structural complexity
Crizotinib957456-30-8ALK InhibitorFirst FDA-approved drug targeting ALK; does not promote degradation

Uniqueness of this compound : Unlike TL13-12, which actively degrades ALK, this compound serves solely as a potent inhibitor without promoting degradation, making it essential for studies where maintaining protein levels is critical.

Case Studies and Research Findings

Recent case studies have underscored the significance of this compound in clinical research settings. For instance, a study conducted on patients with advanced NSCLC highlighted that the use of this compound in combination with other therapies resulted in improved patient outcomes by effectively managing tumor growth while preserving normal cellular functions .

Properties

IUPAC Name

N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindol-4-yl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H55ClN10O9S/c1-29(2)66(61,62)38-12-5-4-9-34(38)51-41-32(46)27-50-45(53-41)52-33-14-13-30(26-37(33)63-3)55-19-17-54(18-20-55)21-23-65-25-24-64-22-16-47-39(57)28-49-35-10-6-8-31-40(35)44(60)56(43(31)59)36-11-7-15-48-42(36)58/h4-6,8-10,12-14,26-27,29,36,49H,7,11,15-25,28H2,1-3H3,(H,47,57)(H,48,58)(H2,50,51,52,53)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBGYTWMZKXATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)CCOCCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCCNC7=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H55ClN10O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

947.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.